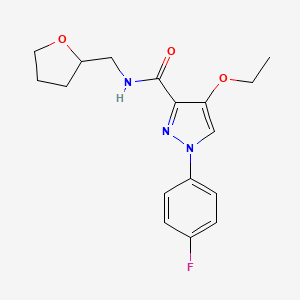

![molecular formula C13H11FN2OS B2988708 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-57-3](/img/structure/B2988708.png)

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a complex organic molecule. It is built up from a 4-fluoro-benzyl-idene moiety and a di-hydro-benzo-thia-zine unit with a propynyl substituent . The heterocyclic portion of the di-hydro-benzo-thia-zine unit adopts a shallow boat conformation with the propynyl substituent nearly perpendicular to it .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis and biological evaluation of 6-fluoro-3- (piperidin-4-yl)benzo [d]isoxazole sulfonamide hybrids are discussed . All the synthesized molecules were assessed for anti-cancer and anti-TB activities using in vitro and in silico methods .Molecular Structure Analysis

The molecular structure of the compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . In the crystal, C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds link the molecules into inversion dimers, enclosing 22 (8) ring motifs, with the dimers forming oblique stacks along the a -axis direction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. The compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . The compound forms inversion dimers in the crystal, linked by C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds .Scientific Research Applications

Antimicrobial Applications

- Fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial activity, with specific compounds demonstrating significant inhibition against both bacterial and fungal strains. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

- Synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives reveal their potential in docking properties and antimicrobial activity, highlighting their role in combating antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Anticancer Applications

- The synthesis of fluorine-containing derivatives, including thiazole and benzothiazole motifs, demonstrates potential in the development of novel anticancer agents, with some compounds showing significant in vitro cytotoxicity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Synthesis and Structural Analysis

- Research into the synthesis of various compounds incorporating the benzothiazole unit explores their pharmacological activities, such as antinociceptive (pain-relieving) and anti-inflammatory properties, indicating a broad spectrum of potential therapeutic applications (?nkol, Ito, Yıldırım, Erol, & Şahin, 2000).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their efficacy as corrosion inhibitors, providing insights into their application in protecting metals against corrosion, which is crucial for industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLNPYBPPYJKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

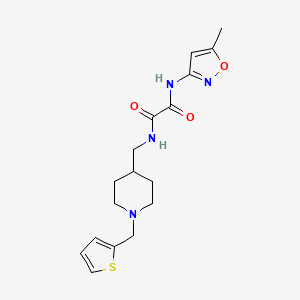

![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2988625.png)

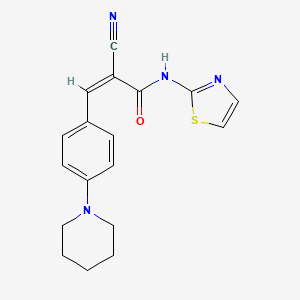

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)

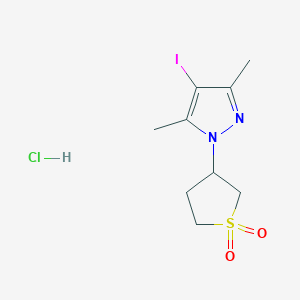

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2988635.png)

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2988648.png)